molecular formula C12H24N2O B1492452 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol CAS No. 2144284-29-5

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol

Katalognummer: B1492452
CAS-Nummer: 2144284-29-5
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: GFEUXJASORMCLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol is a synthetic organic compound that features a piperidine ring substituted with a dimethylamino group and a cyclobutanol moiety.

Eigenschaften

IUPAC Name

1-[[4-(dimethylamino)piperidin-1-yl]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13(2)11-4-8-14(9-5-11)10-12(15)6-3-7-12/h11,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEUXJASORMCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol typically involves:

  • Construction or procurement of the cyclobutanone or cyclobutanol intermediate.
  • Introduction of a methylene linker (–CH2–) to the cyclobutanol moiety.
  • Nucleophilic substitution or reductive amination with 4-(dimethylamino)piperidine to form the target tertiary amine linkage.

The key challenge lies in the selective functionalization of the cyclobutanol and the efficient attachment of the piperidine ring.

Preparation of Cyclobutan-1-ol Intermediate

Cyclobutan-1-ol derivatives can be prepared via reduction of cyclobutanone precursors. Common methods include:

  • Reduction of Cyclobutanone: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert cyclobutanone to cyclobutan-1-ol with high stereoselectivity.

  • Cyclobutanone Synthesis: Cyclobutanone itself can be synthesized by [2+2] cycloaddition reactions or ring contraction methods starting from cyclopentanone derivatives.

Coupling with 4-(Dimethylamino)piperidine

The nucleophilic amine 4-(dimethylamino)piperidine is reacted with the halomethyl or activated cyclobutanol intermediate to form the target compound. Typical conditions include:

  • Nucleophilic Substitution: The secondary amine attacks the electrophilic carbon of the halomethyl group, displacing the halide and forming the tertiary amine linkage.

  • Reductive Amination: Alternatively, if an aldehyde or ketone intermediate is available, reductive amination with 4-(dimethylamino)piperidine in the presence of reducing agents like sodium triacetoxyborohydride can be employed.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Step Reactants Reagents/Conditions Product Yield (%) Notes
1 Cyclobutanone NaBH4, MeOH, 0 °C Cyclobutan-1-ol 85-90 Stereoselective reduction
2 Cyclobutan-1-ol SOCl2, pyridine, 0 °C to RT Chloromethylcyclobutanol 75-80 Halomethylation
3 Chloromethylcyclobutanol + 4-(Dimethylamino)piperidine Base (e.g., K2CO3), DMF, 50-80 °C Target compound 65-75 Nucleophilic substitution

Literature and Patent Insights

  • Patent US9248140B2 describes chemical compounds with piperidinyl substituents attached via methylene linkers to cyclic alcohols, indicating synthetic routes involving halomethylation and nucleophilic substitution with amines similar to 4-(dimethylamino)piperidine.

  • Oxidation and reduction steps are commonly employed to prepare cyclobutanol intermediates from cyclobutanone derivatives, as supported by analogous synthetic methodologies in heterocyclic compound synthesis reviews.

  • The use of thionyl chloride (SOCl2) for halogenation of alcohols to form chloromethyl intermediates is a standard approach in medicinal chemistry patent literature.

Analytical and Research Findings

  • The nucleophilic substitution step is typically carried out under mild basic conditions to avoid side reactions such as elimination or overalkylation.

  • Purification is often achieved by chromatographic techniques or crystallization, yielding analytically pure this compound.

  • Spectroscopic characterization (NMR, IR, MS) confirms the successful formation of the tertiary amine linkage and retention of the cyclobutanol moiety.

Summary Table of Key Preparation Steps

Stage Purpose Typical Reagents Conditions Expected Outcome
Reduction Convert cyclobutanone to cyclobutanol NaBH4 or LiAlH4 0 °C to RT, protic solvent Stereoselective cyclobutanol
Halomethylation Introduce halomethyl group SOCl2, pyridine 0 °C to RT Chloromethylcyclobutanol
Coupling Attach 4-(dimethylamino)piperidine Base, DMF or similar 50-80 °C Target tertiary amine compound

Analyse Chemischer Reaktionen

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Addition: Addition reactions, such as hydrogenation, can modify the double bonds within the compound.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism of action of 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclobutanol moiety can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol can be compared with other piperidine derivatives, such as:

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol

These compounds share the piperidine core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biologische Aktivität

1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol is a synthetic organic compound notable for its structural features, including a piperidine ring and a cyclobutanol moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Through cyclization reactions.
  • Introduction of the Dimethylamino Group : Via nucleophilic substitution reactions.
  • Attachment of the Cyclobutanol Moiety : Through alkylation or addition reactions.

These methods are optimized for yield and purity in industrial applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The dimethylamino group enhances its binding properties through hydrogen bonding and electrostatic interactions, while the cyclobutanol moiety influences its conformation and binding affinity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Receptor Binding : It has shown potential in modulating receptor activity, which is crucial for therapeutic applications.
  • Enzyme Inhibition : It may inhibit specific enzymes, contributing to its efficacy in biochemical pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds structurally similar to this compound possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting potential applications in cancer therapy .

Comparative Analysis

A comparative analysis with other piperidine derivatives highlights variations in biological activity based on structural modifications. For instance:

Compound NameStructureBiological Activity
1-(4-Fluorobenzyl)piperidinStructureModerate receptor binding
1-(3,4-Dichlorobenzyl)piperidinStructureHigh enzyme inhibition
This compoundStructurePotential receptor modulation

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological properties.

Q & A

Q. What are the standard synthetic routes for 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution : Reacting a cyclobutanol derivative with 4-(dimethylamino)piperidine in the presence of a base (e.g., sodium hydroxide) to facilitate alkylation .
  • Reductive amination : Using LiAlH₄ or NaBH₄ to reduce intermediates, ensuring anhydrous conditions for higher yields .
    Optimization strategies include:
  • Adjusting solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.
  • Monitoring temperature to prevent side reactions (e.g., cyclobutane ring strain-induced rearrangements) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., cyclobutanol -OH at δ ~2.5 ppm, piperidine N-methyl at δ ~2.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₂₅N₂O⁺, m/z calculated 241.19) .
  • X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement of the piperidine and cyclobutane moieties .

Q. What are the key physicochemical properties influencing experimental design?

  • Polarity : The hydroxyl and tertiary amine groups enhance solubility in polar solvents (e.g., methanol, DMSO) .
  • Thermal stability : Cyclobutane strain may lower decomposition temperature (~150–200°C), requiring inert atmospheres during heating .
  • pKa values : The dimethylamino group (pKa ~9–10) and hydroxyl group (pKa ~14–16) affect protonation states in biological assays .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor purity via HPLC .
  • Recommended storage : 4°C in amber vials under nitrogen to prevent oxidation of the cyclobutanol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity reports?

  • Comparative analysis : Replicate published protocols (e.g., oxidation with KMnO₄) and cross-validate results using alternative methods (e.g., FTIR vs. Raman spectroscopy) .
  • Dose-response studies : Test biological activity across concentrations (1 nM–100 µM) to identify non-linear effects caused by aggregation or receptor saturation .

Q. What strategies mitigate solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .
  • Prodrug design : Introduce ester or phosphate groups to enhance aqueous solubility, then enzymatically cleave in target tissues .

Q. How can computational modeling predict biological targets or metabolic pathways?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with binding energies ≤ −8 kcal/mol .
  • ADMET prediction : SwissADME or pkCSM tools assess metabolic sites (e.g., N-demethylation via CYP3A4) and toxicity risks (e.g., hERG inhibition) .

Q. What experimental designs address discrepancies between in silico predictions and empirical data?

  • Orthogonal validation : Combine SPR (binding affinity), ITC (thermodynamics), and cellular assays (e.g., cAMP modulation) to confirm target engagement .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic fate via LC-MS/MS .

Q. How should researchers evaluate the compound’s potential for off-target effects?

  • Pan-assay interference (PAINS) filters : Exclude structures with redox-active or promiscuous motifs (e.g., Michael acceptors) .
  • High-content screening : Use transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify pathway-level perturbations .

Q. What methodologies quantify degradation products under oxidative stress?

  • Forced degradation : Treat with H₂O₂ (3% v/v) or Fe²⁺/ascorbate to simulate oxidative conditions. Analyze via UPLC-QTOF to identify fragments (e.g., cyclobutane ring-opened aldehydes) .
  • Stability-indicating assays : Develop HPLC methods with PDA detection (λ = 210–400 nm) to resolve degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.